molecular formula C18H14S2 B168546 p-Terphenyl-4,4''-dithiol CAS No. 174706-21-9

p-Terphenyl-4,4''-dithiol

Cat. No. B168546
M. Wt: 294.4 g/mol
InChI Key: HSAKNFPXLQYFIJ-UHFFFAOYSA-N
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Patent
US07053173B2

Procedure details

4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl (8.576 g, 20 mmol) synthesized in process 1-a is dissolved in tetrahydrofuran (THF) solvent (300 ml), add lithium aluminium hydride (8.586 g, 200 mmol, 10 eq.) and refluxed for 3 hours. The obtained reacted mixture is poured into ice water, and adjusted the pH to 1 or less by adding concentrated hydrochloric acid. Deposited impurity is removed by suction filtration, then washed by methylene chloride completely. After that, the filtrate is extracted by acid-base extraction (CH2Cl2, NaOH, HCl), the organic phase is dried up using magnesium sulfate and recrystalyzed. Thus, light yellowish crystal of 4,4″-dimercapto-1,1′:4′,1″-terphenyl (3.003 g, 10.2 mmol, 51%) is obtained (compound G).
[Compound]
Name
compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl
Quantity
8.576 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.586 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20]([S:23](Cl)(=O)=O)=[CH:19][CH:18]=3)=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)(=O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O1CCCC1>[SH:2][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20]([SH:23])=[CH:19][CH:18]=3)=[CH:13][CH:12]=2)=[CH:9][CH:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
compound G
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl
Quantity
8.576 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
1-a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.586 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The obtained reacted mixture
CUSTOM
Type
CUSTOM
Details
Deposited impurity is removed by suction filtration
WASH
Type
WASH
Details
washed by methylene chloride completely
EXTRACTION
Type
EXTRACTION
Details
After that, the filtrate is extracted by acid-base extraction (CH2Cl2, NaOH, HCl)
CUSTOM
Type
CUSTOM
Details
the organic phase is dried up

Outcomes

Product
Name
Type
product
Smiles
SC1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.2 mmol
AMOUNT: MASS 3.003 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.